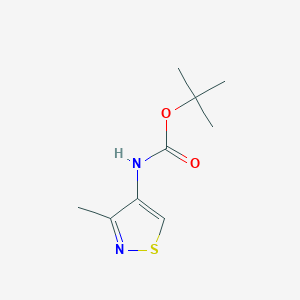

4-N-boc amino-3-methyl isothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-N-boc amino-3-methyl isothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-boc amino-3-methyl isothiazole typically involves the reduction of a carboxylic group of an N-Boc-masked amino acid using sodium borohydride at 0°C to room temperature for 12 hours. This reaction yields the corresponding N-Boc amino alcohol. The obtained N-Boc amino alcohol is then oxidized using sulfur trioxide in the presence of dimethyl sulfoxide solvent from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.

Análisis De Reacciones Químicas

Types of Reactions

4-N-boc amino-3-methyl isothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isothiazole ring.

Substitution: The compound can participate in substitution reactions, where different substituents can be introduced to the ring structure.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium borohydride for reduction, sulfur trioxide for oxidation, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures ranging from 0°C to room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the isothiazole ring.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 4-N-boc amino-3-methyl isothiazole acts as a crucial building block for creating more complex heterocycles. It can participate in various chemical reactions, including:

- Oxidation : Leading to the formation of sulfoxides or sulfones.

- Reduction : Modifying functional groups attached to the isothiazole ring.

- Substitution : Allowing for the introduction of different substituents to enhance biological activity.

Biological Applications

The compound has been investigated for its potential as an enzyme inhibitor and its role in developing biologically active molecules. Notable applications include:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit enzymes such as monoamine oxidase and cholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's .

- Antibacterial Activity : Certain derivatives exhibit significant antibacterial properties, making them candidates for antibiotic development .

Pharmaceutical Development

Research indicates that compounds based on this compound may have therapeutic potential in treating conditions such as depression and neurodegenerative diseases by acting on specific molecular targets .

Case Study 1: Enzyme Inhibition

A study synthesized a series of benzothiazole–isoquinoline derivatives that included modifications based on this compound. These compounds were tested for their inhibitory potency against monoamine oxidase B, revealing promising results with IC50 values indicating strong enzyme inhibition .

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| 4b | 9.13 | High |

| 4c | 40.84 | Moderate |

| 4f | 47.61 | Moderate |

Case Study 2: Antibacterial Efficacy

Research focused on the antibacterial properties of thiazole derivatives demonstrated that compounds derived from this compound showed significant activity against E. coli. Molecular docking studies supported these findings by highlighting strong interactions with bacterial enzyme targets .

| Compound | Docking Score (kcal/mol) | Activity Level |

|---|---|---|

| 4f | -9.8 | High |

| 4h | -9.6 | High |

Mecanismo De Acción

The mechanism of action of 4-N-boc amino-3-methyl isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the derivatives formed from this compound .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-N-boc amino-3-methyl isothiazole include other isothiazole derivatives and heterocyclic compounds containing nitrogen and sulfur atoms. Examples include:

- 4-N-boc amino-3-methyl isoxazole

- 4-N-boc amino-3-methyl thiazole

- 4-N-boc amino-3-methyl pyrazole

Uniqueness

This compound is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination of elements provides the compound with distinct chemical and biological properties, making it a valuable building block for various applications in research and industry .

Actividad Biológica

4-N-Boc amino-3-methyl isothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₇H₁₁N₂O₂S

- Molecular Weight : 175.24 g/mol

- CAS Number : 876191-56-9

This compound features a unique isothiazole ring structure, which contributes to its diverse biological activities. The presence of nitrogen and sulfur within the ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, leading to various biological effects depending on the target involved.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of isothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against multiple drug-resistant strains of bacteria.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antibacterial | DNA gyrase, Topo IV |

| Benzothiazole derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria |

These findings suggest that this compound could serve as a starting point for developing new antimicrobial agents.

Anticonvulsant Properties

Research has shown that thiazole-based compounds can exhibit anticonvulsant activity. For example, structural analogs have been tested for their ability to reduce seizure activity in animal models.

| Compound | Model | Effective Dose (mg/kg) |

|---|---|---|

| Thiazole analogs | MES model | <20 |

| Sodium valproate (reference) | MES model | Varies |

The low effective dose of thiazole analogs compared to standard medications indicates their potential as anticonvulsants.

Case Studies

-

Antibacterial Efficacy

- A study demonstrated that a series of benzothiazole derivatives showed potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The derivatives were optimized for solubility and efficacy, highlighting the importance of structural modifications derived from compounds like this compound .

- Anticonvulsant Activity

Comparative Analysis with Similar Compounds

This compound shares similarities with other heterocyclic compounds, such as:

| Compound Type | Example | Key Activity |

|---|---|---|

| Isoxazole | 4-N-boc amino-3-methyl isoxazole | Antimicrobial |

| Thiazole | 4-N-boc amino-3-methyl thiazole | Anticonvulsant |

| Pyrazole | 4-N-boc amino-3-methyl pyrazole | Anti-inflammatory |

These comparisons highlight the unique properties of this compound while underscoring its potential as a versatile building block for further drug development.

Propiedades

IUPAC Name |

tert-butyl N-(3-methyl-1,2-thiazol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-7(5-14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQMUEBPBWDMKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.